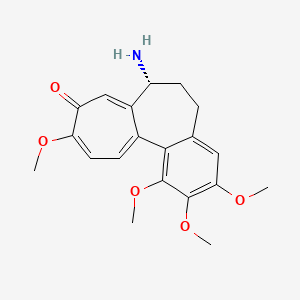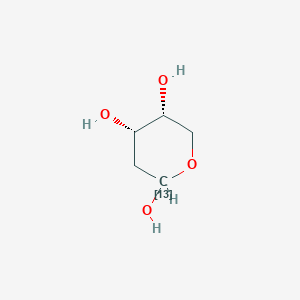
Ponazuril-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ponazuril-d3 is a triazine anticoccidial drug . It is the main metabolite of toltrazuril in animals and has excellent activity against many protozoa, including Cystoisospora suis . It has broad application prospects in the control of swine coccidiosis .
Synthesis Analysis
Toltrazuril sulfone (ponazuril) is a triazine-based antiprotozoal agent . In a study, a sodium salt formulation of toltrazuril sulfone was synthesized and its bioavailability was determined . The study found that toltrazuril sulfone sodium salt was rapidly absorbed, with a mean peak plasma concentration occurring at 8 h after oral-mucosal dosing .
Molecular Structure Analysis
This compound has a molecular formula of C18H14F3N3O6S . Its average mass is 457.380 Da and its monoisotopic mass is 457.055542 Da .
Chemical Reactions Analysis
The pharmacokinetics of ponazuril exhibited a Michaelis-Menten elimination with Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 460.4 g/mol . It has a partition coefficient (LogP) of 3.1 . The pharmacokinetics of ponazuril in piglets indicated a good oral absorption with nonlinear disposition and slow excretion largely via feces .
科学研究应用
猪球虫病防治
- 应用: Ponazuril-d3 在猪球虫病防治方面具有广阔前景。 其在治疗这种寄生虫感染方面的有效性使其成为维护猪健康的宝贵工具 .
马原虫性脊髓脑炎 (EPM) 治疗
- 应用: this compound 作为一种三嗪类抗原虫剂,可用于治疗马的 EPM。 其钠盐制剂在治疗和预防方面都显示出希望 .
药代动力学和排泄
- 应用: this compound 的药代动力学特征,包括消除动力学,可以指导剂量方案并优化治疗效果。 它表现出米氏消除,具有特定的参数 (Km 和 Vm) .
未来方向
作用机制
Target of Action
Ponazuril-d3 is a triazine-based antiprotozoal medication that specifically targets protozoan parasites . Its primary mode of action is against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .
Mode of Action
This compound works by inhibiting the activity of certain enzymes that are essential for the replication of the protozoa’s nucleic acids . Specifically, it interferes with the parasite’s mitochondrial electron transport chain . This disruption affects the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the energy metabolism of the protozoan parasites . By interfering with the mitochondrial electron transport chain, this compound disrupts the normal metabolic processes of the parasites, leading to their inability to reproduce and survive .
Pharmacokinetics
This compound exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . Additionally, cumulatively 86.42 ± 2.96% of ponazuril was recovered from feces and 0.31% ± 0.08% from urine during 0-1,020 h after oral administration .
Result of Action
The result of this compound’s action is the effective control of protozoan parasites, leading to a reduction in the clinical signs associated with the infection . This includes symptoms such as diarrhea in cases of coccidiosis or neurological symptoms in diseases like equine protozoal myeloencephalitis (EPM) . By stopping the multiplication of protozoan parasites, this compound prevents the progression of the disease and reduces the likelihood of severe health complications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the density of the animal populations and the hygiene of the environments can affect the prevalence of coccidia infected animals . In environments where the animal populations are dense and the conditions could be unhygienic, there is a higher prevalence of coccidia infected animals . Therefore, the efficacy of this compound in controlling coccidiosis can be influenced by these environmental factors .
生化分析
Cellular Effects
Ponazuril-d3 is expected to have similar cellular effects as Ponazuril. Ponazuril has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share similar mechanisms with Ponazuril, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ponazuril-d3 involves the incorporation of deuterium isotopes into the Ponazuril molecule. This is achieved through a series of reactions that replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ponazuril", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: React Ponazuril with D2O in the presence of a catalyst to replace some of the hydrogen atoms with deuterium atoms.", "Step 2: Reduce the remaining hydrogen atoms in Ponazuril using D2 gas and a reducing agent.", "Step 3: Purify the resulting Ponazuril-d3 product using standard chemical separation techniques such as chromatography or crystallization." ] } | |
CAS 编号 |
1346602-48-9 |
分子式 |
C18H14F3N3O6S |
分子量 |
460.399 |
IUPAC 名称 |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
InChI 键 |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
同义词 |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; Toltrazuril-d3 Sulfone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





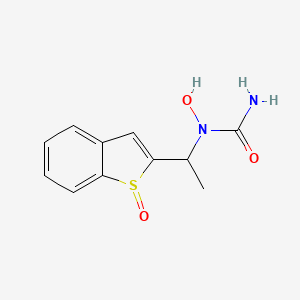

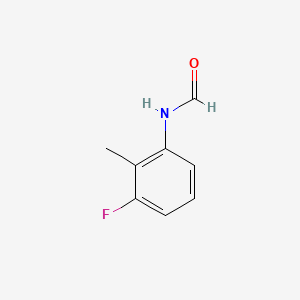
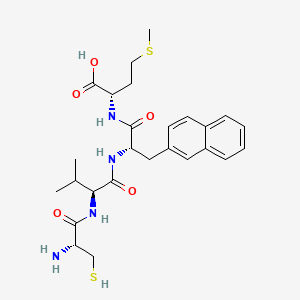
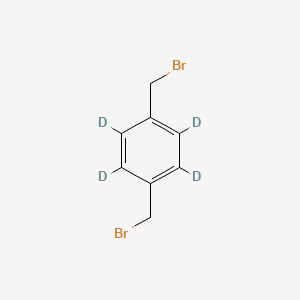
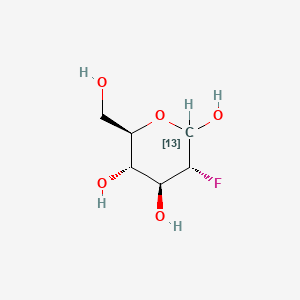
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

